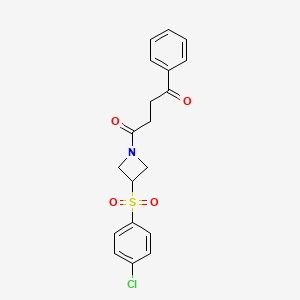

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c20-15-6-8-16(9-7-15)26(24,25)17-12-21(13-17)19(23)11-10-18(22)14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSXPXKZUWNMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an azetidine ring and a sulfonyl group, which may enhance its pharmacological profile. This article reviews various studies on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3S, with a molecular weight of approximately 393.87 g/mol. The presence of the 4-chlorophenyl substituent and the sulfonamide moiety suggests significant interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O3S |

| Molecular Weight | 393.87 g/mol |

| Structural Features | Azetidine ring, sulfonyl group |

Antibacterial Activity

Preliminary studies have indicated that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, compounds containing sulfonamide groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Key Findings:

- Compounds with the sulfonamide functionality often demonstrate significant antibacterial properties.

- The structure of the azetidine ring may contribute to enhanced binding to bacterial enzymes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown that certain derivatives possess strong inhibitory activity against these enzymes, which are critical in various physiological processes.

| Enzyme | Inhibitory Activity |

|---|---|

| Acetylcholinesterase | IC50 values ranging from 0.63 µM to 6.28 µM |

| Urease | Strong inhibition observed |

The IC50 values indicate that some derivatives are more potent than established inhibitors, suggesting a potential for developing new therapeutic agents targeting these enzymes.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Binding Affinity: Molecular docking studies can elucidate how the compound interacts with specific amino acid residues in target proteins.

- Multi-target Interaction: The structural complexity allows for potential interactions with various biological targets, enhancing therapeutic efficacy compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds:

- Anticancer Properties: Research has indicated that compounds with similar structures can exhibit anticancer activity through apoptosis induction in cancer cells .

- Hypoglycemic Effects: Some derivatives have been reported to lower blood glucose levels, indicating potential use in diabetes management .

- Anti-inflammatory Activity: Compounds featuring the azetidine core have been associated with anti-inflammatory effects, further broadening their therapeutic applications .

Q & A

Basic: What are the established synthetic routes for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Sulfonylation: Reacting 4-chlorobenzenesulfonyl chloride with an azetidine precursor (e.g., 3-azetidinyl derivative) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-azetidine intermediate.

Acylation: Introducing the diketone moiety via coupling with phenylbutanedione derivatives using coupling agents like EDCI/HOBt in anhydrous THF.

Optimization Strategies:

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Methodological Answer:

Contradictions may arise due to cell-specific expression of molecular targets or metabolic differences. To address this:

Dose-Response Profiling: Perform IC50 assays across multiple cell lines (e.g., HEK293, HeLa, MCF-7) to establish activity thresholds.

Genetic Knockdown/Overexpression: Use siRNA or CRISPR to modulate suspected targets (e.g., kinases or sulfotransferases) and assess activity changes.

Metabolomic Analysis: Track compound degradation or metabolite formation via LC-MS to identify cell-specific metabolic pathways .

Basic: What spectroscopic and computational methods are recommended for structural elucidation?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Assign peaks for sulfonyl (δ ~3.5 ppm for CH2-SO2) and azetidine (δ ~4.2 ppm for N-CH2) groups.

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the diketone region (δ 2.8–3.2 ppm).

- X-ray Crystallography: Determine crystal packing and confirm stereochemistry (if applicable).

- DFT Calculations: Optimize geometry and predict vibrational spectra (IR) for comparison with experimental data .

Advanced: What strategies are effective in modifying the compound to enhance its pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

- Hydrophilic Modifications: Introduce PEGylated side chains or hydroxyl groups via nucleophilic substitution at the azetidine nitrogen.

- Prodrug Design: Mask the diketone moiety with ester groups to improve membrane permeability, which are cleaved intracellularly by esterases.

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups) and evaluate logP and solubility changes .

Basic: How can solubility challenges in aqueous solutions during biological assays be addressed?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility.

- pH Adjustment: Prepare buffered solutions (pH 7.4) with sodium phosphate or HEPES to stabilize the compound.

- Structural Modifications: Replace hydrophobic groups (e.g., phenyl) with pyridyl or morpholine derivatives to increase polarity .

Advanced: What experimental approaches are used to identify the primary molecular targets of this compound?

Methodological Answer:

Affinity Chromatography: Immobilize the compound on a resin and incubate with cell lysates to pull down binding proteins (identified via SDS-PAGE and MS/MS).

Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with recombinant proteins (e.g., kinases or GPCRs).

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in silico, followed by mutagenesis to validate key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.